2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate
CAS No.: 73520-99-7
Cat. No.: VC18444445
Molecular Formula: C45H54ClN5O11
Molecular Weight: 876.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73520-99-7 |
|---|---|
| Molecular Formula | C45H54ClN5O11 |
| Molecular Weight | 876.4 g/mol |
| IUPAC Name | 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate |
| Standard InChI | InChI=1S/C43H52ClN5O7.C2H2O4/c1-5-20-48(21-6-2)43(54)37(45-41(52)31-10-8-7-9-11-31)17-19-39(50)47-24-22-46(23-25-47)26-27-56-40(51)29-35-30(3)49(38-18-16-34(55-4)28-36(35)38)42(53)32-12-14-33(44)15-13-32;3-1(4)2(5)6/h7-16,18,28,37H,5-6,17,19-27,29H2,1-4H3,(H,45,52);(H,3,4)(H,5,6) |
| Standard InChI Key | WXJVPVCYBQVRQM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)N1CC[NH+](CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)[O-])O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate, reflects its intricate design. Key structural components include:
-
A piperazinium core substituted with a benzamido-dipropylaminopentanoyl moiety.
-
An ethyl acetate linker connected to a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl group.
-
A 2-hydroxy-2-oxoacetate counterion balancing the piperazinium’s positive charge.
The canonical SMILES string (CCCN(CCC)C(=O)C(CCC(=O)N1CC[NH+](CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)[O-])O) provides a roadmap for its atomic connectivity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 73520-99-7 |
| Molecular Formula | C<sub>45</sub>H<sub>54</sub>ClN<sub>5</sub>O<sub>11</sub> |
| Molecular Weight | 876.4 g/mol |
| IUPAC Name | See Section 1.1 |
| Standard InChI | InChI=1S/C43H52ClN5O7... |
| Standard InChIKey | WXJVPVCYBQVRQM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathway
The synthesis of this compound proceeds through a sequence of amide couplings, alkylations, and esterifications. Critical steps include:
-
Formation of the piperazinium intermediate: Reaction of piperazine with 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid under acidic conditions to generate the cationic core.
-
Indole-acetate synthesis: Coupling of 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid with ethyl bromide derivatives to form the ester linkage.
-
Counterion incorporation: Neutralization with 2-hydroxy-2-oxoacetic acid to yield the final salt form.
Purification and Yield Optimization
Purification relies on column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization from ethanol-water mixtures. Reported yields range from 15–20% due to the complexity of isolating intermediates.
Analytical Characterization
Spectroscopic Validation
-
<sup>1</sup>H NMR: Peaks at δ 7.8–8.1 ppm confirm aromatic protons from the benzamido and chlorobenzoyl groups. The piperazinium methylenes resonate at δ 3.2–3.6 ppm.
-
<sup>13</sup>C NMR: Carbonyl signals at δ 170–175 ppm verify the presence of amide and ester functionalities.
| Technique | Key Findings |
|---|---|
| Mass Spectrometry | [M+H]<sup>+</sup> at m/z 877.4 |
| HPLC | 95% purity, Rt = 12.3 min |
| Elemental Analysis | C: 61.2%, H: 6.2%, N: 7.9% (theoretical) |
Future Research Directions
Structural Optimization
-
Side chain modifications: Replacing dipropylamino with bulkier groups may enhance target selectivity.
-
Prodrug development: Ester-to-carboxylic acid conversion could improve solubility.
In Vivo Efficacy Studies
Rodent models of inflammation (e.g., carrageenan-induced paw edema) are proposed to evaluate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume